![molecular formula C12H18N2O B1399463 [(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine CAS No. 1340041-20-4](/img/structure/B1399463.png)
[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine
Overview
Description
“[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine” is a chemical compound with the CAS Number: 1251083-17-6 . It has a molecular weight of 220.31 . The IUPAC name for this compound is 1-(3-pyridinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine .
Synthesis Analysis
The synthesis of pyridine derivatives, including “[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine”, can be achieved through various methods. One such method involves the use of whole cells of Burkholderia sp. MAK1, which has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Molecular Structure Analysis
The InChI code for “[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine” is 1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine” include a molecular weight of 220.31 .
Scientific Research Applications
Synthesis and Medicinal Applications :
- Antimicrobial and Anticancer Agents : A study by Ahsan and Shastri (2015) discussed the synthesis of oxadiazole analogues from 2-aminopyridine, demonstrating their potential as antimicrobial and anticancer agents (Ahsan & Shastri, 2015).
- Bioactive Compounds : Zhang et al. (2013) described the synthesis of 2-pyridone derivatives from different substituted amines, highlighting their use in creating biologically and medicinally interesting molecules (Zhang et al., 2013).
Organic and Catalytic Chemistry :
- Catalysts in Polymerization : Deeken et al. (2006) synthesized aminopyridines used as catalysts in Suzuki cross-coupling reactions and polymerization processes, indicating the chemical versatility of these compounds (Deeken et al., 2006).
- Electrochemical Applications : Cibulka et al. (2000) studied the electroreductions of hydroxyimino group of methyl hetaryl ketoximes, including pyridin-2-yl derivatives, showcasing their potential in electrochemical processes (Cibulka et al., 2000).
Materials Science :
- Dye Synthesis and Solvatochromic Behavior : Modi and Patel (2013) discussed the synthesis and characterization of novel bisheteroaryl azo dyes, using derivatives of pyridin-2-amine, which can be applied in textile industries (Modi & Patel, 2013).
Future Directions
The future directions for “[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine” and similar compounds could involve further exploration of their potential applications in various fields, such as pharmaceuticals and chemical industry . Their unique properties make them valuable synthons for the production of various products .
properties
IUPAC Name |
1-(oxan-4-yl)-N-(pyridin-3-ylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-12(9-13-5-1)10-14-8-11-3-6-15-7-4-11/h1-2,5,9,11,14H,3-4,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVJZMOJRCWHBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.